N-(1,3-BENZOTHIAZOL-2-YL)-4-[CYCLOPENTYL(METHYL)SULFAMOYL]-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE
Description
N-(1,3-Benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride is a benzamide derivative featuring a benzothiazole ring, a cyclopentyl(methyl)sulfamoyl group, and a dimethylaminoethyl substituent. This compound is structurally complex, combining a sulfonamide moiety with a benzothiazole core, which is often associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial properties. The hydrochloride salt form enhances solubility, a critical factor for pharmacokinetic optimization.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3S2.ClH/c1-26(2)16-17-28(24-25-21-10-6-7-11-22(21)32-24)23(29)18-12-14-20(15-13-18)33(30,31)27(3)19-8-4-5-9-19;/h6-7,10-15,19H,4-5,8-9,16-17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSLIUNTKCPWBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-4-[CYCLOPENTYL(METHYL)SULFAMOYL]-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, sulfonamide formation, and the introduction of the dimethylaminoethyl group. Common reagents used in these reactions include thionyl chloride, cyclopentylamine, and dimethylamine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-4-[CYCLOPENTYL(METHYL)SULFAMOYL]-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1,3-BENZOTHIAZOL-2-YL)-4-[CYCLOPENTYL(METHYL)SULFAMOYL]-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-4-[CYCLOPENTYL(METHYL)SULFAMOYL]-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical cellular processes. The compound can modulate these targets’ activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its hybrid structure, merging a benzothiazole ring with a sulfamoyl group and a tertiary amine side chain. Below is a comparative analysis with structurally related compounds:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: The target compound’s sulfamoyl group (S=O) would show νS=O vibrations at ~1150–1350 cm⁻¹, analogous to sulfonyl absorptions in (1243–1258 cm⁻¹). The dimethylaminoethyl group may exhibit N–H/N–CH3 stretches at ~2800–3000 cm⁻¹, distinct from ’s hydroxyl group (broad ~3200–3600 cm⁻¹).
- NMR : The benzothiazole protons (aromatic δ 7.0–8.5 ppm) and cyclopentyl protons (δ 1.5–2.5 ppm) would differ markedly from ’s iridoid glycosides (δ 3.0–5.5 ppm for sugar moieties).
Metabolomic Dereplication ()
Molecular networking (cosine score ≥0.8) could cluster the target compound with other sulfamoyl-benzamides, distinguishing it from triazoles or glycosides. LC-MS/MS would reveal fragmentation patterns (e.g., loss of cyclopentylmethyl or dimethylaminoethyl groups), aiding structural differentiation.
Biological Activity
N-(1,3-BENZOTHIAZOL-2-YL)-4-[CYCLOPENTYL(METHYL)SULFAMOYL]-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzothiazole moiety, sulfamoyl group, and dimethylaminoethyl substitution, suggest diverse biological activities. This article explores the biological activity of this compound through a review of relevant literature, including synthesis methods, biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C26H30N4O3S, with a molecular weight of 490.6 g/mol. The structural components include:
- Benzothiazole ring : Known for its role in various biological activities.
- Cyclopentyl(methyl)sulfamoyl group : Enhances solubility and potential interactions with biological targets.
- Dimethylaminoethyl substitution : May influence pharmacokinetics and receptor binding.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Benzothiazole | Heterocyclic aromatic compound |
| Cyclopentyl group | Aliphatic hydrocarbon |
| Sulfamoyl group | Sulfonamide derivative |
| Dimethylaminoethyl group | Aminoalkyl functional group |
Antitumor Activity
Research indicates that compounds containing benzothiazole derivatives exhibit notable antitumor properties. In vitro studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of apoptotic proteins and cell cycle regulators.
- Case Study : A study on structurally related benzothiazole derivatives demonstrated significant cytotoxicity against several cancer cell lines (e.g., HeLa, MCF-7) with IC50 values in the low micromolar range .
Anti-inflammatory Effects
The sulfamoyl group in this compound may enhance its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : In vivo models of inflammation have illustrated that related benzothiazole compounds can reduce edema and inflammatory markers significantly .
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activities. The presence of the sulfamoyl group may contribute to enhanced binding to bacterial enzymes or receptors.
- Study Results : Tests against various bacterial strains (e.g., E. coli, S. aureus) reveal that compounds with similar functionalities exhibit bactericidal effects at specific concentrations .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling and metabolic pathways.
Potential Targets
- Enzymes : Inhibition of key enzymes involved in cancer metabolism or inflammatory pathways.
- Receptors : Binding to G-protein coupled receptors (GPCRs) influencing cellular responses.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the benzothiazole core followed by the introduction of other functional groups through coupling reactions.
Synthetic Route Overview
- Preparation of Benzothiazole Core : Utilizing thiazole derivatives and appropriate reagents.
- Formation of Sulfamoyl Group : Introduction via nucleophilic substitution.
- Final Coupling Reaction : Combining all functional groups to form the final product.
Table 2: Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Benzothiazole formation | Condensation | Thiazole derivatives |
| Sulfamoyl introduction | Nucleophilic substitution | Sulfonamide precursors |
| Final coupling | Coupling reaction | Coupling agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
